molecular formula C24H48 B1582092 Octadecylcyclohexane CAS No. 4445-06-1

Octadecylcyclohexane

Cat. No.: B1582092
CAS No.: 4445-06-1
M. Wt: 336.6 g/mol
InChI Key: MWWVNZNVTGBKQO-UHFFFAOYSA-N
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Description

Octadecylcyclohexane, also known as 1-cyclohexyloctadecane, is a chemical compound with the molecular formula C₂₄H₄₈. It is a long-chain alkyl derivative of cyclohexane, characterized by the presence of an octadecyl group attached to a cyclohexane ring. This compound is primarily used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecylcyclohexane typically involves the alkylation of cyclohexane with octadecyl halides under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques such as distillation and crystallization helps in purifying the compound .

Chemical Reactions Analysis

Types of Reactions

Octadecylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecylcyclohexane finds applications in various scientific research fields:

    Chemistry: Used as a model compound in studying the behavior of long-chain alkyl derivatives and their interactions with other molecules.

    Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.

    Industry: Utilized as a lubricant additive, plasticizer, and in the production of specialty chemicals

Mechanism of Action

The mechanism of action of octadecylcyclohexane involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s long alkyl chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cycloalkane without the long alkyl chain.

    Octadecane: A straight-chain alkane without the cyclohexane ring.

    1-Octadecylcyclohexanol: An alcohol derivative of octadecylcyclohexane.

Uniqueness

This compound is unique due to its combination of a cyclohexane ring and a long octadecyl chain. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where both hydrophobicity and structural rigidity are required .

Properties

IUPAC Name

octadecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-22-19-17-20-23-24/h24H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWVNZNVTGBKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063476
Record name Cyclohexane, octadecyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4445-06-1
Record name Octadecylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4445-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, octadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004445061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, octadecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, octadecyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecylcyclohexane
Source European Chemicals Agency (ECHA)
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Q & A

Q1: What is known about the melting behavior of Octadecylcyclohexane under high pressure?

A1: Research by [] investigated the melting temperature of various n-alkylcyclohexanes, including this compound, under pressures up to 100 MPa. They found that increasing pressure leads to a rise in the melting temperature of these compounds. The study also explored how the length of the alkyl chain influences both the melting point and its pressure dependency.

Q2: Are there any reports on the biological activity of this compound?

A2: While the provided abstracts do not directly address the biological activity of this compound, research by [, ] focuses on the identification and biological evaluation of secondary metabolites from microorganisms like Burkholderia sp. and Bacillus megaterium. These studies highlight the diverse bioactivities exhibited by compounds isolated from these microorganisms, emphasizing the potential of microbial metabolites in pharmaceutical and agricultural applications. Further research is needed to ascertain if this compound possesses any specific biological activities.

Q3: What analytical techniques are typically employed to characterize compounds like this compound?

A3: Studies [, ] utilized a combination of chemical, analytical, and spectroscopic techniques to identify and characterize over a hundred compounds, including diketopiperazines, alcohols, sulfur-containing compounds, esters, and carboxylic acids. While not explicitly stated, techniques commonly employed for characterizing compounds like this compound include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide valuable information about the compound's structure, molecular weight, and functional groups.

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